molecular formula C13H20N2O2 B3978100 N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE

N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE

Cat. No.: B3978100
M. Wt: 236.31 g/mol
InChI Key: HGMONOBIUHAPBJ-UHFFFAOYSA-N
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Description

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring and an ethylenediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE typically involves the reaction of cyclohexene with ethylenediamine under controlled conditions. The process may include the following steps:

    Cyclohexene Preparation: Cyclohexene is prepared through the dehydration of cyclohexanol using an acid catalyst.

    Ethylenediamine Reaction: Cyclohexene is then reacted with ethylenediamine in the presence of a suitable solvent, such as ethanol, under reflux conditions.

    Allylation: The resulting intermediate is further reacted with allyl chloride to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process may include purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or allyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE
  • N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-4-METHOXYBENZENEACETAMIDE

Uniqueness

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is unique due to its specific structural features, such as the presence of both a cyclohexene ring and an ethylenediamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h2,6H,1,3-5,7-10H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMONOBIUHAPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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